2,3-Dimethyl-5-nitroaniline
Overview
Description
2,3-Dimethyl-5-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where two methyl groups are attached to the benzene ring at positions 2 and 3, and a nitro group is attached at position 5. This compound is known for its applications in various chemical processes and industries.
Mechanism of Action
Target of Action
As an aromatic amine, it is known to interact with various enzymes and proteins within biological systems .
Mode of Action
Nitro compounds, including nitroanilines, are known to undergo reduction reactions, which can lead to the formation of various intermediates . These intermediates can interact with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Aromatic amines can participate in various biochemical reactions, including nucleophilic substitution and reduction . These reactions can lead to changes in the structure and function of biomolecules, affecting downstream biochemical pathways .
Pharmacokinetics
Aromatic amines are generally well-absorbed and can be distributed throughout the body . They can undergo metabolic transformations, including oxidation and conjugation, which can affect their bioavailability .
Result of Action
Aromatic amines can interact with cellular components, leading to changes in cellular functions . These changes can have various effects, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethyl-5-nitroaniline. For example, the presence of other chemicals, pH, temperature, and biological factors can affect its reactivity and interactions with biological targets . Furthermore, environmental pollution with aromatic amines can lead to their accumulation in aquatic systems, potentially affecting aquatic life .
Biochemical Analysis
Biochemical Properties
The nitro group in 2,3-Dimethyl-5-nitroaniline, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
Molecular Mechanism
It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-5-nitroaniline can be synthesized through several methods. One common method involves the nitration of 2,3-dimethylaniline. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-5-nitroaniline undergoes various chemical reactions, including:
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a meta-director.
Common Reagents and Conditions:
Substitution: Typical conditions involve the use of electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Scientific Research Applications
2,3-Dimethyl-5-nitroaniline has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of corrosion inhibitors, antioxidants, and other specialty chemicals.
Comparison with Similar Compounds
2-Nitroaniline: Similar in structure but lacks the methyl groups at positions 2 and 3.
3-Nitroaniline: Similar but has the nitro group at position 3 instead of 5.
4-Nitroaniline: Similar but has the nitro group at position 4.
Uniqueness: 2,3-Dimethyl-5-nitroaniline is unique due to the presence of both methyl groups and the nitro group, which influence its chemical reactivity and physical properties. The specific positioning of these groups allows for selective reactions and applications that are not possible with other nitroaniline isomers .
Biological Activity
2,3-Dimethyl-5-nitroaniline (DMNA) is an aromatic amine that has garnered attention due to its diverse biological activities. This compound exhibits a range of interactions with biological systems, primarily through its nitro group and aromatic structure. This article explores the biological activity of DMNA, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a nitro group () attached to an aniline structure. The compound's structure facilitates various biochemical interactions, influencing its biological activity.
Target Interactions
As an aromatic amine, DMNA interacts with various enzymes and proteins within biological systems. Nitro compounds like DMNA undergo reduction reactions which can lead to the formation of reactive intermediates that participate in redox reactions within cells . These reactions can result in toxicity to microorganisms and potentially to mammalian cells as well.
Biochemical Pathways
DMNA participates in several biochemical pathways:
- Nucleophilic Substitution : The nitro group can act as a leaving group in nucleophilic substitution reactions.
- Reduction Reactions : The nitro group can be reduced to form amines, which may further interact with cellular components .
Pharmacokinetics
Aromatic amines are generally well-absorbed in biological systems and can distribute throughout the body. The pharmacokinetic profile of DMNA includes:
- Absorption : Rapid absorption into biological tissues.
- Distribution : Wide distribution due to lipophilicity.
- Metabolism : Primarily through reduction of the nitro group, leading to various metabolites that may exhibit different biological activities .
Antimicrobial Activity
DMNA has demonstrated significant antimicrobial properties. Nitro compounds are known for their effectiveness against various pathogens. The mechanism typically involves the reduction of the nitro group within microbial cells, leading to the formation of toxic intermediates that damage cellular components such as DNA .
Activity | Mechanism |
---|---|
Antimicrobial | Reduction produces toxic intermediates that damage DNA |
Antiparasitic | Similar mechanisms as antimicrobial activity; effective against parasites |
Antineoplastic | Potential to inhibit tumor growth through similar mechanisms |
Cytotoxicity
In vitro studies have shown that DMNA exhibits cytotoxic effects on cultured mammalian cells. The compound's interaction with cellular components can lead to apoptosis or necrosis, depending on concentration and exposure time. Cytotoxicity assays such as MTT or colony-forming assays are commonly used to evaluate this effect .
Case Studies
- Antimicrobial Efficacy : A study evaluated DMNA's effectiveness against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential use in developing new antimicrobial agents.
- Cytotoxicity Assessment : Research involving human cancer cell lines demonstrated that DMNA induced apoptosis at concentrations ranging from 25 to 100 µM. The study utilized flow cytometry to assess cell viability and apoptosis markers.
Properties
IUPAC Name |
2,3-dimethyl-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-7(10(11)12)4-8(9)6(5)2/h3-4H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRLXRIHUGVPDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356238 | |
Record name | 2,3-dimethyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109508-62-5 | |
Record name | 2,3-dimethyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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